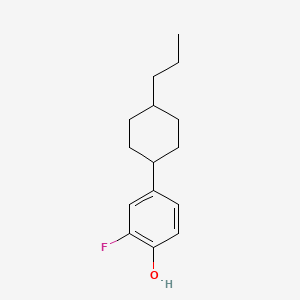

2-Fluoro-4-(4-propylcyclohexyl)phenol

Description

Contextualization within Liquid Crystalline Materials Research

Liquid crystals represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. scribd.com In liquid crystalline phases, molecules possess a degree of orientational order, which gives rise to anisotropic properties, meaning their physical characteristics are dependent on the direction of measurement. This anisotropy is critical for the functioning of LCDs, where an electric field is used to manipulate the orientation of the liquid crystal molecules and thus modulate the passage of light.

The molecular structure of a liquid crystal candidate is paramount in determining its mesomorphic behavior—the temperature range over which it exhibits liquid crystalline phases—and its key physical parameters. These include dielectric anisotropy (Δε), optical anisotropy (or birefringence, Δn), and viscosity. The compound 2-Fluoro-4-(4-propylcyclohexyl)phenol possesses the archetypal calamitic (rod-like) shape common in thermotropic liquid crystals, comprising a rigid core (the fluorinated phenol (B47542) and cyclohexyl rings) and a flexible alkyl tail (the propyl group). This structure is designed to promote the formation of ordered, yet fluid, liquid crystalline phases.

Significance of Fluorine Substitution in Molecular Design for Anisotropic Systems

The introduction of fluorine into organic molecules has profound effects on their electronic and physical properties. nih.gov Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polar. This polarity is a key tool for molecular engineers in the liquid crystal field.

The strategic placement of fluorine atoms can be used to significantly alter the dielectric anisotropy of a molecule. beilstein-journals.org A positive dielectric anisotropy is achieved when the dipole moment is aligned with the long molecular axis, while a negative dielectric anisotropy results from a dipole moment perpendicular to this axis. beilstein-journals.orgarxiv.org The position of the fluorine atom on the phenyl ring in this compound, ortho to the hydroxyl group and meta to the cyclohexyl ring, introduces a lateral dipole moment. This is a common strategy for inducing negative dielectric anisotropy, which is highly desirable for display modes such as vertically aligned (VA) LCDs. researchgate.net

Furthermore, fluorine substitution can lead to lower melting points and reduced viscosity compared to non-fluorinated analogues, which are beneficial for the operational range and switching speed of displays. nih.gov However, it is also noted that increased polarity from multiple fluorine substitutions can sometimes lead to higher melting points and poorer solubility due to strong intermolecular interactions. rsc.org

| Compound Name | Structure | Phase Transitions (°C) | Δn (at 589 nm, 20°C) | Δε (at 1 kHz, 20°C) |

| 4-Cyano-4'-pentylbiphenyl (5CB) | Cr 22.5 N 35.0 I | 0.19 | +11.0 | |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | Cr 30 N 55 I | 0.12 | +10.5 | |

| 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | Cr 104-106 I | Not available | Not available |

Note: This table is interactive. Data is representative of well-studied liquid crystals to provide context.

Research Gaps and Opportunities Pertaining to this compound

A comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. While its constituent parts—the fluorinated phenol and the propylcyclohexyl group—are well-represented in the broader context of liquid crystal research, this particular combination remains underexplored. This presents a clear research gap and a corresponding opportunity.

The primary research opportunity lies in the synthesis and detailed characterization of this compound. Key areas for investigation would include:

Synthesis and Purification: Developing an efficient and scalable synthetic route to obtain high-purity material.

Mesomorphic Characterization: Determining the transition temperatures and identifying the types of liquid crystalline phases (e.g., nematic, smectic) it may form, if any.

Physical Property Measurement: Quantifying its dielectric anisotropy, optical anisotropy, and viscoelastic properties. This would be crucial to ascertain its potential for use in liquid crystal mixtures.

Computational Modeling: Employing theoretical methods, such as density functional theory (DFT), to predict its molecular geometry, dipole moment, and polarizability, which would complement experimental findings. scribd.com

The synthesis of related 4-(trans-4-alkylcyclohexyl)phenols is documented, often involving the reaction of a phenol with a corresponding cyclohexyl derivative under catalytic conditions. nih.gov A plausible synthetic approach for this compound could involve the coupling of 2-fluorophenol (B130384) with a suitable 4-propylcyclohexyl precursor.

The following table outlines some of the key physical and chemical properties of the target compound, derived from chemical databases.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 83168-09-6 |

| Molecular Formula | C₁₅H₂₁FO |

| Molecular Weight | 236.33 g/mol |

| Predicted Boiling Point | ~330-350 °C at 760 mmHg (estimated) |

| Predicted Melting Point | Not available |

Note: This table is interactive. Predicted values are based on computational models and require experimental verification.

Structure

2D Structure

3D Structure

Properties

CAS No. |

83168-09-6 |

|---|---|

Molecular Formula |

C15H21FO |

Molecular Weight |

236.32 g/mol |

IUPAC Name |

2-fluoro-4-(4-propylcyclohexyl)phenol |

InChI |

InChI=1S/C15H21FO/c1-2-3-11-4-6-12(7-5-11)13-8-9-15(17)14(16)10-13/h8-12,17H,2-7H2,1H3 |

InChI Key |

PVKOISIMZOLKSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C=C2)O)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Fluoro 4 4 Propylcyclohexyl Phenol and Analogues

Routes to the Phenolic Core and Cyclohexyl Moiety

The assembly of the 4-(4-propylcyclohexyl)phenol core is a critical phase in the synthesis. This typically involves either derivatizing a pre-existing phenol (B47542) or constructing the aryl-cyclohexyl bond through modern coupling techniques.

Electrophilic Aromatic Substitution Approaches for Phenol Derivatization

Phenols are highly activated substrates for electrophilic aromatic substitution, with the hydroxyl group being a potent ortho-, para-director. byjus.commlsu.ac.in This reactivity can be harnessed to introduce the propylcyclohexyl group onto the phenol ring. However, direct Friedel-Crafts alkylation of phenol with a propylcyclohexyl electrophile is often problematic due to polysubstitution and rearrangement reactions. wikipedia.org

A more controlled approach involves the acylation of phenol followed by reduction. For instance, phenol can be acylated with 4-propylcyclohexanecarbonyl chloride under Friedel-Crafts conditions to yield a 4-hydroxy-4'-(4-propylcyclohexyl)benzophenone intermediate. Subsequent reduction of the ketone functionality, for example, through a Clemmensen or Wolff-Kishner reduction, would furnish the desired 4-(4-propylcyclohexyl)phenol. This two-step process generally provides better control over the position of substitution and avoids the issues associated with direct alkylation.

The reactivity of the phenol ring is significantly influenced by the hydroxyl group, which strongly activates the ring towards electrophiles. This activation often necessitates milder reaction conditions compared to those used for benzene (B151609).

Cross-Coupling Reactions for Aryl-Cyclohexyl Linkage Formation (e.g., Suzuki-Miyaura coupling)

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a versatile method for creating the aryl-cyclohexyl linkage. libretexts.orgyoutube.comresearchgate.net

In a typical Suzuki-Miyaura approach for this synthesis, a suitably protected bromophenol, such as 4-bromo-2-fluorophenol, can be coupled with a 4-propylcyclohexylboronic acid or its corresponding ester. The reaction is catalyzed by a palladium complex, often in the presence of a base. libretexts.orgrsc.org The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com This methodology is valued for its mild reaction conditions and broad functional group tolerance. rsc.org

| Reaction | Reactant A | Reactant B | Catalyst | Key Features |

| Friedel-Crafts Acylation/Reduction | Phenol | 4-Propylcyclohexanecarbonyl chloride | Lewis Acid (e.g., AlCl3) | Two-step process, good regioselectivity. |

| Suzuki-Miyaura Coupling | 4-Bromo-2-fluorophenol (or protected derivative) | 4-Propylcyclohexylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4) | Mild conditions, high functional group tolerance. rsc.org |

Stereoselective Synthesis of Cyclohexyl Derivatives

The stereochemistry of the 4-propylcyclohexyl substituent, specifically the cis/trans relationship between the propyl group and the aromatic ring, can significantly impact the properties of the final molecule. Therefore, controlling this aspect of the synthesis is crucial.

Methodologies for Controlling cis- and trans- Isomerism of the Cyclohexyl Ring

The relative orientation of substituents on a cyclohexane (B81311) ring can be controlled through various synthetic strategies. libretexts.orgreddit.com For 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions, is generally the thermodynamically more stable conformer. libretexts.org

One common method to obtain the desired trans isomer is through the catalytic hydrogenation of a 4-propylphenol. This reaction can proceed through intermediates that allow for equilibration to the more stable trans product. Alternatively, starting from a mixture of cis and trans isomers of a precursor, such as cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid, isomerization can be induced to favor the trans product. researchgate.net Enzymatic methods have also been developed for the stereoselective synthesis of cyclohexanol (B46403) derivatives. For example, a mutant alcohol dehydrogenase has been used for the efficient synthesis of cis-4-propylcyclohexanol from 4-propylcyclohexanone. mdpi.com

The choice of reaction conditions, including catalyst, solvent, and temperature, can influence the stereochemical outcome of these transformations. researchgate.net

Enantioselective Approaches for Chiral Analogues

The synthesis of enantiomerically pure analogues of 2-Fluoro-4-(4-propylcyclohexyl)phenol, where the cyclohexyl ring contains chiral centers, requires the use of asymmetric synthesis techniques. Chiral catalysts and auxiliaries can be employed to control the formation of specific stereoisomers.

For instance, enantioselective photocatalysis has emerged as a powerful tool for the construction of chiral cyclic compounds. mdpi.com Asymmetric hydrogenation is another key technology. For example, Ir-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones has been used to produce chiral cyclohexyl-fused spirobiindanes with high enantioselectivity. nih.govacs.org These methods can be adapted to create chiral 4-propylcyclohexyl precursors. Furthermore, multicomponent asymmetric allylic alkylation has been reported for the enantioselective synthesis of α-chiral bicyclo[1.1.1]pentanes, demonstrating the potential for creating complex chiral structures that could be incorporated into analogues. nih.gov

Introduction of Fluorine: Specific Fluorination Reactions

The final key step in the synthesis of this compound is the introduction of the fluorine atom onto the phenolic ring. The timing of this step is critical and can occur either before or after the construction of the 4-propylcyclohexylphenol backbone.

Direct fluorination of phenols can be challenging due to the high reactivity of fluorine gas, which often leads to a mixture of products and over-fluorination. jove.comjove.com To achieve selective fluorination, milder and more selective fluorinating reagents are employed. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are commonly used. jove.com These reagents deliver an electrophilic fluorine species ("F+") to the aromatic ring. The hydroxyl group of the phenol directs the fluorination to the ortho and para positions. tandfonline.com To obtain the desired 2-fluoro isomer, the para position must be blocked by the 4-propylcyclohexyl group.

Another approach is nucleophilic aromatic substitution (SNAr), although this is less common for the synthesis of fluorophenols unless the ring is activated by strongly electron-withdrawing groups. rsc.org Halogen exchange (Halex) reactions, where a different halogen is replaced by fluoride (B91410), are also a possibility. rsc.orggoogle.com

Alternatively, the fluorine atom can be introduced at an earlier stage of the synthesis. For example, starting with a fluorinated phenol, such as 4-bromo-2-fluorophenol, and then forming the aryl-cyclohexyl bond via a cross-coupling reaction as described in section 2.1.2. This strategy often provides better control over the final structure. The synthesis of fluorophenols themselves can be achieved through various methods, including the hydrolysis of bromofluorobenzenes or the diazotization of fluoroanilines followed by hydrolysis. epo.orggoogle.com

| Fluorination Method | Reagent | Mechanism | Key Features |

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF4) | Electrophilic Aromatic Substitution | Milder than F2 gas, good for activated rings. jove.com |

| Halogen Exchange | Fluoride source (e.g., KF) | Nucleophilic Aromatic Substitution | Requires activated aromatic ring. rsc.org |

| From Fluoro-precursors | e.g., 4-bromo-2-fluorophenol | Various (e.g., Suzuki Coupling) | Good control of regioselectivity. |

Strategies for Direct Fluorination of Phenolic Rings

The introduction of fluorine into phenolic rings is a critical transformation in the synthesis of valuable chemical compounds, including this compound. Direct fluorination strategies can be broadly categorized into electrophilic and nucleophilic methods, each with distinct reagents and mechanisms.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring, such as a phenol, with an electrophilic fluorine source ("F+"). Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and practical choice for electrophilic fluorination due to their relative stability, safety, and ease of handling compared to elemental fluorine.

A widely used reagent in this class is Selectfluor™, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). It is a salt that acts as a source of electrophilic fluorine and is utilized in the synthesis of organofluorine compounds. The fluorination of phenols and other electron-rich aromatics with Selectfluor™ often proceeds via an electrophilic aromatic substitution mechanism. However, challenges in these reactions can include controlling regioselectivity, particularly achieving a high ortho-to-para product ratio, and preventing dearomatization of the phenolic ring.

Other N-F reagents for electrophilic fluorination include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), which are known to be effective fluorinating agents. The reactivity of these reagents is enhanced by the presence of electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom, making it more electrophilic.

| Reagent Name | Abbreviation | Key Characteristics |

|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Commercially available, solid salt, relatively safe and easy to handle. |

| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-fluorosulfonimide reagent. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A type of N-fluorosulfonimide used for electrophilic fluorination. |

Nucleophilic Fluorination: This strategy involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride source (F-). For phenols, this typically requires conversion of the hydroxyl group into a better leaving group, a process known as deoxyfluorination.

One prominent method involves the conversion of phenols into aryl fluorosulfonates by reaction with sulfuryl fluoride (SO₂F₂). These intermediates can then undergo nucleophilic fluorination with a fluoride salt, such as tetramethylammonium (B1211777) fluoride (NMe₄F), to yield the corresponding aryl fluoride. This two-step, one-pot process is advantageous due to the use of inexpensive reagents and its applicability to a wide range of electronically diverse phenols under relatively mild conditions. Mechanistic studies suggest that the carbon-fluorine bond formation occurs via a concerted transition state.

Another approach to the deoxyfluorination of phenols utilizes specialized reagents that facilitate the ipso-substitution of the hydroxyl group. For instance, a reagent prepared from N,N'-diaryl-2-chloroimidazolium chloride and cesium fluoride (CsF) has been shown to effectively fluorinate phenols. This method is operationally simple and can be performed on a multigram scale. The reaction mechanism is proposed to proceed through a 2-phenoxy-imidazolium bifluoride salt intermediate. Phenols with electron-withdrawing groups tend to react faster than those with electron-donating groups.

| Strategy | Reagents | Key Features |

|---|---|---|

| Deoxyfluorination via Aryl Fluorosulfonates | 1. Sulfuryl fluoride (SO₂F₂) 2. Tetramethylammonium fluoride (NMe₄F) | One-pot conversion, uses inexpensive commodity chemicals, broad substrate scope. |

| Deoxyfluorination with Imidazolium-based Reagents | N,N'-diaryl-2-chloroimidazolium chloride derived reagent with CsF | Operationally simple, proceeds via a 2-phenoxy-imidazolium intermediate. |

Methods for Incorporating Fluorine into the Cyclohexyl Ring

While the direct fluorination of the phenolic ring is a primary concern for the synthesis of the parent compound, methods for incorporating fluorine into the cyclohexyl ring are relevant for the synthesis of analogues. The strategies for fluorinating a saturated carbocyclic ring like cyclohexane differ significantly from those for an aromatic phenol ring due to the absence of an electron-rich π-system.

Common methods for the fluorination of aliphatic systems, including cyclohexyl rings, often involve radical reactions or the nucleophilic substitution of a suitable leaving group.

Radical Fluorination: One approach involves the generation of a cyclohexyl radical followed by trapping with a fluorine atom source. For example, a free radical-mediated hydrofluorination of unactivated alkenes can be achieved using a system like Fe(III)/NaBH₄ with Selectfluor as the fluorine source. This method proceeds under mild conditions and demonstrates good functional group tolerance. While this is described for alkenes, similar principles of radical generation and subsequent fluorination can be applied to saturated systems through hydrogen atom abstraction.

Nucleophilic Substitution: A more common and predictable method for introducing fluorine into a cyclohexyl ring is through nucleophilic substitution (S_N2 or S_N1) of a leaving group, such as a hydroxyl group (after activation) or a halide.

For instance, a hydroxyl group on a propylcyclohexyl moiety can be converted into a good leaving group, like a tosylate or mesylate. Subsequent reaction with a nucleophilic fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst or tetrabutylammonium (B224687) fluoride (TBAF), can then displace the leaving group to install the fluorine atom. The stereochemistry of this reaction is a critical consideration, with S_N2 reactions typically proceeding with inversion of configuration.

The choice of fluorinating agent and reaction conditions is crucial for achieving the desired outcome and minimizing side reactions, such as elimination. The reactivity of the substrate and the position of the leaving group on the cyclohexyl ring will also significantly influence the success of the fluorination.

This article is for informational purposes only and does not constitute professional chemical or medical advice. The compounds mentioned may have specific handling and safety requirements that should be strictly followed according to established laboratory protocols and safety data sheets.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

| This compound | - |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ |

| N-Fluorobenzenesulfonimide | NFSI |

| Sulfuryl fluoride | SO₂F₂ |

| Tetramethylammonium fluoride | NMe₄F |

| Cesium fluoride | CsF |

| Potassium fluoride | KF |

| Tetrabutylammonium fluoride | TBAF |

| N-Fluoro-o-benzenedisulfonimide | NFOBS |

| N,N'-diaryl-2-chloroimidazolium chloride | - |

| Iron(III) | Fe(III) |

| Sodium borohydride | NaBH₄ |

The unique combination of a polar phenolic hydroxyl group, a fluorine substituent, and a nonpolar propylcyclohexyl tail makes this compound a valuable building block for advanced materials, particularly in the field of liquid crystals. Derivatization of the phenolic hydroxyl group is a key strategy to synthesize liquid crystal monomers and polymers with tailored properties.

Derivatization of this compound for Advanced Materials

Esterification and Etherification for Liquid Crystal Monomer Precursors

Esterification and etherification are fundamental reactions for converting the phenolic hydroxyl group of this compound into various mesogenic (liquid crystal-forming) structures. These reactions allow for the introduction of other molecular fragments that enhance the thermal stability and broaden the temperature range of the liquid crystalline phase.

Esterification: The phenolic hydroxyl group can be readily esterified with various carboxylic acids or their derivatives (e.g., acyl chlorides) to form ester linkages. This is a common strategy in the synthesis of thermotropic liquid crystals. For instance, reacting this compound with an aromatic carboxylic acid, such as 4-alkoxybenzoic acid, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), yields a multi-ring ester. The resulting structure, with its rigid core and flexible terminal chains, is conducive to forming liquid crystalline phases. The fluorine atom's position can influence the molecule's dipole moment and, consequently, its dielectric anisotropy, a critical parameter for display applications.

Etherification: The Williamson ether synthesis is a classic and effective method for converting the phenol into an ether. This involves deprotonating the phenol with a base (e.g., potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction can be used to attach various functional groups, including those that can later be polymerized. For example, reacting the phenoxide of this compound with an ω-bromoalkanol would introduce a flexible alkyl chain (spacer) with a terminal hydroxyl group, which can be further functionalized.

| Reaction Type | Reactants | Product Type | Significance |

|---|---|---|---|

| Esterification | This compound + Aromatic Carboxylic Acid (e.g., 4-alkoxybenzoic acid) | Multi-ring Ester | Creates rigid mesogenic core, influences dielectric anisotropy. |

| Etherification | This compound + Alkyl Halide (e.g., ω-bromoalkanol) | Aryl Ether | Introduces flexible spacers and/or terminal functional groups. |

Polymerization-Enabling Functionalization for Side-Chain Liquid Crystal Polymers

Side-chain liquid crystal polymers (SCLCPs) are materials that combine the properties of polymers (e.g., mechanical strength, film-forming ability) with the anisotropic characteristics of liquid crystals. In SCLCPs, the mesogenic units are attached as pendant groups to a flexible polymer backbone, often via a flexible spacer. To create an SCLCP from this compound, the molecule must first be functionalized with a polymerizable group.

The most common strategy is to introduce a vinyl, acrylate, or methacrylate (B99206) group. This is typically achieved by first attaching a flexible spacer with a terminal hydroxyl group to the phenol via an ether linkage, as described previously. This terminal hydroxyl group can then be esterified with acryloyl chloride or methacryloyl chloride to yield a polymerizable liquid crystal monomer.

Typical Synthesis of an Acrylate Monomer:

Etherification: this compound is reacted with a compound like 6-chloro-1-hexanol (B31631) in the presence of a base to form an intermediate with a hexyl spacer and a terminal alcohol.

Esterification: The resulting alcohol is then reacted with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to form the final acrylate-functionalized monomer.

Once the monomer is synthesized, it can be polymerized using various techniques. Free-radical polymerization, initiated by agents like azobisisobutyronitrile (AIBN), is a common method. More controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can also be employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity. The resulting polymer will have a backbone (e.g., polyacrylate) with the 2-fluoro-4-(4-propylcyclohexyl)phenyl-based mesogens attached as side chains. These polymers can exhibit liquid crystalline phases, such as nematic or smectic phases, over broad temperature ranges.

| Step | Description | Common Reagents/Methods |

|---|---|---|

| Spacer Attachment | Introduction of a flexible chain (e.g., alkyl) to decouple the mesogen from the polymer backbone. | Williamson ether synthesis with a dihaloalkane or haloalkanol. |

| Polymerizable Group Installation | Attachment of a reactive group (e.g., acrylate, methacrylate) to the end of the spacer. | Esterification with acryloyl chloride or methacryloyl chloride. |

| Polymerization | Formation of the polymer backbone by linking monomers. | Free-radical polymerization (e.g., with AIBN), Atom Transfer Radical Polymerization (ATRP). |

This article is for informational purposes only and does not constitute professional chemical or medical advice. The compounds mentioned may have specific handling and safety requirements that should be strictly followed according to established laboratory protocols and safety data sheets.

Molecular Structure, Conformation, and Intermolecular Interactions of 2 Fluoro 4 4 Propylcyclohexyl Phenol

Conformational Analysis of the Cyclohexyl Ring and Alkyl Chain

Chair Conformations and Inversion Dynamics

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. transformationtutoring.comlibretexts.org In this conformation, all carbon-carbon bond angles are approximately 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement. libretexts.org

The cyclohexane ring is conformationally mobile, undergoing a rapid process known as a "chair flip" or "ring inversion," where one chair form converts into another. transformationtutoring.comyoutube.com During this flip, all axial positions become equatorial, and all equatorial positions become axial. youtube.com However, when a substituent is present on the ring, the two chair conformers are no longer equal in energy. The substituent's size dictates the preferred position. Bulky substituents experience significant steric hindrance with other axial atoms (known as 1,3-diaxial interactions) when they are in an axial position. transformationtutoring.com To alleviate this strain, the equilibrium will heavily favor the conformation where the large substituent occupies the more spacious equatorial position. transformationtutoring.comyoutube.com

For 2-Fluoro-4-(4-propylcyclohexyl)phenol, the molecule is specified as the trans isomer, and the entire fluorophenyl group is a large substituent on the cyclohexane ring. Consequently, the propyl group will strongly favor the equatorial position to minimize steric strain. The equilibrium between the two chair conformations will overwhelmingly lie on the side of the conformer with the equatorial propyl group.

| Substituent | A-Value (kcal/mol) | Equatorial Preference |

|---|---|---|

| -H | 0 | - |

| -CH₃ | 1.7 | High |

| -CH₂CH₃ | 1.8 | High |

| -CH(CH₃)₂ | 2.2 | Very High |

| -C(CH₃)₃ | ~5.0 | Extremely High |

Note: The A-value represents the energy difference between the axial and equatorial conformers. Larger values indicate a stronger preference for the equatorial position. masterorganicchemistry.com

Flexibility and Orientation of the Propyl Chain

The propyl group attached to the cyclohexane ring possesses internal flexibility due to rotation around its carbon-carbon single bonds. The energy barrier for rotation about C-C bonds in alkyl chains is low, typically around 4 kcal/mol, which allows for rapid interconversion between staggered conformers (anti and gauche) at room temperature. researchgate.net To minimize steric hindrance with the bulky cyclohexyl ring, the propyl chain is expected to predominantly adopt an extended, staggered (anti) conformation.

Influence of Fluorine Substitution on Molecular Geometry and Overall Shape

The substitution of a hydrogen atom with a fluorine atom at the 2-position (ortho to the hydroxyl group) of the phenol (B47542) ring has significant stereoelectronic consequences. nih.gov While fluorine has a van der Waals radius only about 20% larger than hydrogen, its high electronegativity is its most defining feature. nih.gov

Intermolecular Forces and Packing Arrangements in Condensed Phases

In the solid or liquid state, the arrangement of this compound molecules is governed by a combination of strong and weak intermolecular forces.

Role of Hydrogen Bonding in Phenolic Systems

The primary and strongest intermolecular interaction in phenolic systems is hydrogen bonding involving the hydroxyl (-OH) group. smolecule.com The hydrogen atom of the hydroxyl group acts as a hydrogen bond donor, while the oxygen atom of a neighboring molecule acts as a hydrogen bond acceptor. This leads to the formation of strong O-H···O linkages, which often direct the assembly of molecules into chains or more complex networks in the crystal lattice.

In 2-fluorophenol (B130384) systems, there is also the possibility of a weaker intramolecular hydrogen bond forming between the hydroxyl proton and the adjacent fluorine atom (O-H···F). acs.org The existence and strength of this interaction have been a subject of scientific investigation, with some computational and spectroscopic studies suggesting the presence of a weak intramolecular bond. acs.orgacs.org Other analyses, however, conclude there is very little to no intramolecular hydrogen bonding in 2-fluorophenol. rsc.org Regardless of the presence of a weak intramolecular interaction, the intermolecular O-H···O hydrogen bonds are expected to be the dominant organizing force in the condensed phase. Furthermore, fluorination tends to increase the acidity of the phenolic proton, making it a more effective hydrogen bond donor. nih.govbrighton.ac.uk

| Interaction Type | Description | Relative Strength |

|---|---|---|

| O-H···O Hydrogen Bond | Between hydroxyl groups of adjacent molecules. | Strong |

| Dipole-Dipole | Resulting from the polar C-F and C-O bonds. | Moderate |

| C-H···F Hydrogen Bond | Weak interaction between fluorine and C-H groups. | Weak |

| Van der Waals Forces | Dispersion forces from the hydrocarbon portions. | Weak to Moderate (cumulative) |

| O-H···F Intramolecular H-Bond | Potential weak bond within the same molecule. | Very Weak / Debated |

π-π Stacking Interactions in Aromatic Systems

π-π stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are crucial in various chemical and biological systems, influencing molecular recognition, self-assembly, and the crystal packing of aromatic compounds. The nature of π-π stacking is primarily driven by a combination of electrostatic and van der Waals forces, including London dispersion forces. The presence of substituents on the aromatic ring can significantly modulate the strength and geometry of these interactions.

In the case of this compound, the phenolic ring is the key participant in potential π-π stacking interactions. The electronic properties of this ring are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. This push-pull electronic arrangement can lead to a quadrupole moment on the aromatic ring, which can influence its stacking behavior with neighboring aromatic systems.

The bulky 4-propylcyclohexyl group, while not directly involved in the π-system, will exert a significant steric influence on the ability of the phenol rings to approach each other and adopt favorable stacking conformations. This steric hindrance may limit the extent of π-π stacking or favor arrangements where the aromatic rings are significantly offset.

Illustrative Data on π-π Stacking Interactions

To provide context for the potential strength and geometry of π-π stacking, the following table presents typical values for these interactions in various aromatic systems, as determined from experimental and computational studies on related compounds.

| Interaction Type | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) | Dominant Geometries |

|---|---|---|---|

| Benzene-Benzene | 3.4 - 3.8 | -1.5 to -2.5 | Parallel-displaced, T-shaped |

| Fluorobenzene-Benzene | 3.5 - 3.9 | -1.0 to -2.0 | Parallel-displaced, T-shaped |

| Phenol-Phenol | 3.3 - 3.7 | -2.0 to -4.0 (including H-bonding influence) | Various, often influenced by H-bonding network |

Note: The data in this table are illustrative and represent typical ranges for the indicated systems. The specific values for this compound would require dedicated experimental or computational analysis.

Spectroscopic Characterization and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 2-Fluoro-4-(4-propylcyclohexyl)phenol, providing information on the chemical environment of each nucleus.

Proton (¹H) NMR for Structural Assignments and Conformation

Proton NMR spectroscopy allows for the precise assignment of the various protons within the molecule. The aromatic region of the spectrum is of particular interest, where the protons on the phenyl ring exhibit distinct chemical shifts and coupling patterns due to the influence of the hydroxyl, fluoro, and alkyl substituents. The proton ortho to the hydroxyl group is expected to appear as a doublet, coupled to the adjacent proton. The other two aromatic protons will also present as doublets or doublets of doublets, with coupling constants characteristic of their relative positions.

The aliphatic region of the spectrum provides valuable information about the propylcyclohexyl moiety. The protons of the propyl group will show characteristic multiplets corresponding to the methyl and methylene (B1212753) groups. The cyclohexyl protons, due to their diastereotopic nature, are expected to exhibit complex overlapping multiplets. The conformation of the cyclohexyl ring, whether in a chair or boat form, can be inferred from the coupling constants between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (ortho to OH) | 6.8 - 7.0 | d | 8.0 - 9.0 |

| Aromatic H (ortho to F) | 6.9 - 7.1 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| Aromatic H (meta to OH) | 7.0 - 7.2 | d | 2.0 - 3.0 |

| Phenolic OH | 4.5 - 5.5 | s | - |

| Cyclohexyl H (axial) | 1.2 - 1.4 | m | - |

| Cyclohexyl H (equatorial) | 1.7 - 1.9 | m | - |

| Propyl CH₂ | 1.4 - 1.6 | m | - |

Carbon (¹³C) NMR for Backbone Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The aromatic carbons exhibit distinct chemical shifts influenced by the substituents. The carbon atom bonded to the hydroxyl group is expected to be deshielded and appear at a lower field, while the carbon bonded to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

The aliphatic carbons of the propylcyclohexyl group will resonate in the upfield region of the spectrum. The chemical shifts of the cyclohexyl carbons can provide further confirmation of the ring's conformation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-OH | 150 - 155 |

| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-Alkyl | 135 - 140 |

| Aromatic CH | 115 - 130 |

| Cyclohexyl CH | 30 - 45 |

| Propyl CH₂ | 20 - 40 |

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis and Interactions

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom, which is influenced by the hydroxyl and alkyl groups on the phenyl ring.

Advanced 2D NMR Techniques (e.g., COSY, HMQC) for Complex Structure Elucidation

Two-dimensional NMR techniques are invaluable for unambiguously assigning the complex proton and carbon signals, especially within the propylcyclohexyl moiety. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the tracing of connections between adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These techniques provide a comprehensive and definitive structural elucidation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information about the functional groups and bond vibrations within this compound.

Characterization of Functional Groups and Bond Vibrations

The IR and Raman spectra are expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. A broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, indicative of hydrogen bonding. The C-F stretching vibration will give rise to a strong absorption band in the IR spectrum, typically in the 1200-1300 cm⁻¹ region.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1200 - 1300 | Strong | Weak |

Based on a thorough search of publicly available scientific literature and databases, specific experimental data for the compound “this compound” (CAS No. 83168-09-6) pertaining to detailed hydrogen bonding network analysis, UV-Vis spectroscopy, and X-ray diffraction is not available. Consequently, it is not possible to generate an article with the detailed research findings and data tables requested in the specified outline.

The required sections rely on specific experimental results, such as:

Analysis of Hydrogen Bonding Networks: This requires crystallographic data from X-ray diffraction or detailed spectroscopic (e.g., NMR, IR) studies of intermolecular interactions, which have not been published for this compound.

Electronic Absorption (UV-Vis) Spectroscopy: Information on electronic transitions and the effects of different solvents (solvatochromism) is determined experimentally and is not available in the literature for this specific molecule.

X-ray Diffraction (XRD): A crystal structure determination is necessary to discuss the solid-state structure and identify any potential liquid crystalline phases (mesophases). No such structural analysis has been deposited in open-access crystallographic databases.

Without these foundational research findings, an article that is scientifically accurate and strictly focused on "this compound" as per the provided outline cannot be constructed. Generating content for these sections would require speculation or the fabrication of data, which would violate the principles of scientific accuracy.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory has become a principal tool for investigating the properties of individual molecules. By solving the quantum mechanical equations that govern electron behavior, DFT can provide detailed information about geometry, electronic structure, and various molecular properties.

Geometry Optimization and Electronic Structure Analysis

The foundational step in DFT calculations is geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined by finding the minimum energy state. For 2-Fluoro-4-(4-propylcyclohexyl)phenol, this process would define the precise bond lengths, bond angles, and dihedral angles of the phenyl ring, the cyclohexyl ring (typically in its stable chair conformation), the propyl tail, and the fluoro and hydroxyl substituents. This optimized structure is crucial as it forms the basis for all subsequent property calculations.

Electronic structure analysis delves into the distribution of electrons within the molecule. Calculations would reveal the molecular electrostatic potential (MEP), showing regions of positive and negative charge. In this molecule, the electronegative fluorine and oxygen atoms would create regions of negative potential, while the hydroxyl proton and parts of the hydrocarbon structure would be more positive. This charge distribution is fundamental to understanding intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-F | 1.35 Å |

| C-O (phenol) | 1.36 Å | |

| O-H | 0.96 Å | |

| C-C (aromatic) | 1.39 - 1.40 Å | |

| C-C (cyclohexyl) | 1.53 - 1.54 Å | |

| Bond Angle | C-C-F | 119.5° |

| C-C-O | 121.0° | |

| C-O-H | 109.0° | |

| Note: This table is illustrative and contains hypothetical data for this compound, as specific computational studies were not found. |

Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR chemical shifts)

DFT is a reliable method for predicting various spectroscopic parameters, which can be used to interpret experimental spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Key predicted peaks for this compound would include the O-H stretching vibration (around 3600 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (2850-3100 cm⁻¹), aromatic C=C stretching (1500-1600 cm⁻¹), and the C-F stretching vibration (1100-1200 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. For this phenol (B47542) derivative, the calculations would likely show π-π* transitions associated with the benzene (B151609) ring, appearing in the ultraviolet region.

Nuclear Magnetic Resonance (NMR): The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts. Predictions for ¹H NMR would distinguish between aromatic protons, the hydroxyl proton, and the numerous protons of the cyclohexyl and propyl groups. Similarly, ¹³C NMR shifts would be calculated for each unique carbon atom in the molecule.

Analysis of Molecular Orbital Characteristics (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.

HOMO-LUMO Analysis: For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom. The LUMO is likely to be distributed over the aromatic ring as well, representing the region most likely to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters quantify the molecule's resistance to change in its electron distribution and its tendency to participate in chemical reactions.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.9 |

| HOMO-LUMO Energy Gap | ΔE | 4.9 |

| Ionization Potential (I) | -EHOMO | 5.8 |

| Electron Affinity (A) | -ELUMO | 0.9 |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 |

| Note: This table is illustrative and contains hypothetical data for this compound, as specific computational studies were not found. |

Nonlinear Optical (NLO) Property Predictions

DFT calculations can also predict the nonlinear optical (NLO) properties of a molecule by computing its polarizability (α) and first-order hyperpolarizability (β). These properties describe how a molecule's charge distribution is distorted by an external electric field, which is the basis for applications in optoelectronics and photonics. For a molecule to have a significant NLO response, it typically requires a substantial dipole moment and charge transfer characteristics, which are often found in molecules with electron-donating and electron-accepting groups. The presence of the hydroxyl (donor) and fluoro (acceptor) groups on the phenyl ring could impart modest NLO properties to this compound.

Molecular Dynamics (MD) Simulations

While DFT focuses on single molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of a large number of molecules, providing insights into the formation and properties of bulk phases, such as liquid crystal mesophases.

Modeling of Mesophase Formation and Dynamics

In an MD simulation of this compound, a large number of molecules would be placed in a simulation box. The interactions between molecules would be governed by a force field, which is a set of parameters describing potential energy based on atomic positions. The simulation would then calculate the trajectories of all atoms over time by solving Newton's equations of motion.

By simulating the system at different temperatures, researchers could observe the spontaneous formation of liquid crystal phases. Starting from a disordered isotropic liquid state, upon cooling, the elongated molecules would begin to align, potentially forming nematic or smectic phases. Analysis of these simulations can reveal crucial information about the liquid crystalline state, including:

Order Parameters: Quantifying the degree of orientational and positional order in the system.

Transition Temperatures: Estimating the temperatures at which phase transitions occur.

Dynamical Properties: Calculating properties like rotational and translational diffusion coefficients, which describe how molecules move within the mesophase.

These simulations are computationally intensive but offer an unparalleled atomistic view of the dynamic processes that govern the formation and stability of liquid crystal phases.

Simulation of Molecular Self-Assembly and Alignment in Liquid Crystalline Phases

The study of this compound's behavior in liquid crystalline phases heavily relies on computational simulations to understand its self-assembly and alignment at a molecular level. Molecular dynamics (MD) and Monte Carlo simulations are primary tools used to model these complex processes. These simulations provide insights into how intermolecular forces govern the formation of ordered mesophases.

The self-assembly is driven by a combination of interactions, including hydrophobic interactions between the alkyl tails and hydrogen bonding capabilities of the phenol group. nih.gov The introduction of a fluorine atom adds another layer of complexity due to its high electronegativity and the potential for specific dipole-dipole interactions, which can significantly influence the cohesive energy density and molecular packing. nih.gov Simulations can model how these forces lead to the spontaneous organization of molecules into the ordered, fluid phases characteristic of liquid crystals. nih.govlibretexts.org

These computational models typically represent molecules as collections of atoms interacting through a defined force field. By simulating the system over time, researchers can observe the emergence of liquid crystalline order, such as the nematic phase, where molecules exhibit long-range orientational order. ipme.ru The alignment of these molecules with external surfaces or fields can also be simulated, which is crucial for applications in display technologies. researchgate.net For instance, simulations can predict how molecules of this compound would align on a substrate with microscopic ridges, a common technique for controlling director alignment in liquid crystal cells. researchgate.net

A typical molecular dynamics simulation for this compound would involve the parameters outlined in the table below.

Table 1: Representative Parameters for Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | Describes the potential energy of the system | OPLS-AA, GAFF |

| Ensemble | Statistical mechanics ensemble used | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature to probe phases | 298 K - 400 K |

| Pressure | Simulation pressure | 1 atm |

| System Size | Number of molecules in the simulation box | 500-2000 molecules |

| Simulation Time | Duration of the simulation | 100-500 nanoseconds |

Conformational Ensemble Analysis in Condensed Phases

The mesomorphic properties of this compound are intrinsically linked to its molecular shape and flexibility. Conformational analysis in condensed phases is used to understand the distribution of different molecular shapes (conformers) that the molecule can adopt and how this distribution influences the stability of liquid crystalline phases.

The molecule consists of a rigid phenolic core, made less flexible by the fluorine substituent, and a flexible propylcyclohexyl tail. The conformational freedom primarily arises from the rotation around the single bonds connecting the cyclohexane (B81311) ring to the phenyl ring and within the propyl chain. Computer simulations can validate experimental findings on how thermal transitions correlate with changes in molecular orientation and conformation. mdpi.com

In the condensed liquid crystalline phase, the ensemble of accessible conformations is different from that in an isotropic liquid or a crystalline solid. The crowded environment restricts certain conformations, favoring more elongated shapes that pack efficiently and stabilize the mesophase. Computational techniques, such as molecular dynamics simulations with enhanced sampling methods, are employed to explore the potential energy surface and determine the probabilities of different conformers. This analysis provides a detailed picture of the molecule's average shape and fluctuations within the ordered fluid.

The key degrees of freedom that define the conformational ensemble are the dihedral angles within the molecule's structure.

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C(phenyl)-C(phenyl)-C(cyclohexyl)-C(cyclohexyl) | Rotation of the cyclohexyl ring relative to the phenyl ring |

| τ2 | C(cyclohexyl)-C(cyclohexyl)-C(propyl)-C(propyl) | Rotation around the bond connecting the propyl group |

Quantitative Structure-Property Relationship (QSPR) Modeling

Development of Predictive Models for Mesomorphic Behavior based on Structural Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to develop predictive models for the physical and chemical properties of compounds based on their molecular structure. nih.gov For liquid crystals like this compound, QSPR is particularly valuable for predicting mesomorphic behavior, such as transition temperatures (e.g., nematic-to-isotropic transition, TNI).

The development of a QSPR model begins with the calculation of a large number of molecular descriptors for a set of related compounds. These descriptors are numerical values that encode different aspects of the molecular structure, including topological, geometrical, and electronic features. tandfonline.comresearchgate.net For fluorinated liquid crystals, descriptors that capture polarity, molecular shape, and electronic properties are particularly important. bohrium.com

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates a specific property (e.g., TNI) to a selection of the most relevant descriptors. tandfonline.com The goal is to create a model that is not only statistically robust but also has a physical meaning, providing insight into the structure-property relationships. nih.gov For instance, descriptors related to molecular polarizability and shape anisotropy are often found to be critical for predicting liquid crystalline behavior. acs.org

Table 3: Examples of Structural Descriptors for QSPR Modeling

| Descriptor Class | Example Descriptor | Relevance to Liquid Crystalline Behavior |

|---|---|---|

| Topological | Zagreb Index | Encodes molecular branching and complexity. nih.gov |

| Geometrical | Molecular Volume (VW) | Relates to packing efficiency and intermolecular forces. |

| Geometrical | Molecular Shape Anisotropy | Crucial for the formation of orientationally ordered phases. |

| Electronic | Dipole Moment (μ) | Influences electrostatic interactions between molecules. tandfonline.com |

| Quantum-Chemical | HOMO/LUMO Energies | Related to molecular polarizability and charge transfer. tandfonline.com |

Correlation with Experimental Mesophase Data

The final and most critical step in QSPR modeling is the validation of the developed model by correlating its predictions with experimental data. nih.gov A robust QSPR model must be able to accurately predict the properties of compounds that were not used in its development.

For this compound, a validated QSPR model could predict its nematic-to-isotropic transition temperature. This prediction would then be compared against the experimentally measured value. The quality of the correlation across a series of similar compounds is typically assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validation coefficient (Q² or R²CV). tandfonline.com A high value for these metrics indicates a strong predictive power of the model.

This correlation process is iterative. Discrepancies between predicted and experimental values can provide valuable insights, leading to refinements of the model by including different or more sophisticated descriptors. The ultimate aim is to develop a reliable in silico tool that can guide the design of new liquid crystal materials with desired properties, reducing the need for extensive experimental synthesis and characterization.

Below is a hypothetical table illustrating the correlation between QSPR-predicted and experimental transition temperatures for a series of related compounds.

Table 4: Hypothetical Correlation of Predicted vs. Experimental Nematic-Isotropic Transition Temperatures (TNI)

| Compound | Predicted TNI (°C) | Experimental TNI (°C) | Difference (°C) |

|---|---|---|---|

| Analog 1 | 85.2 | 84.5 | +0.7 |

| Analog 2 | 92.1 | 93.0 | -0.9 |

| This compound | 78.5 | 79.1 | -0.6 |

Structure Mesomorphic Property Relationships in Liquid Crystalline Systems

Impact of Fluorine Position and Number on Mesophase Type and Stability

The introduction of fluorine into a mesogenic core is a critical tool for modifying its physical properties. The high electronegativity and relatively small size of the fluorine atom can induce significant changes in molecular polarity, intermolecular interactions, and packing efficiency, which in turn dictate the stability and type of liquid crystal phase observed.

For a compound like 2-Fluoro-4-(4-propylcyclohexyl)phenol, the single fluorine atom is in a lateral position on the phenyl ring. Lateral substituents generally disrupt the ideal parallel packing of rod-like molecules, which can lead to a decrease in the clearing point (the temperature of the transition from the nematic phase to the isotropic liquid phase). Studies on various fluorinated liquid crystals have shown that as the number of lateral fluorine atoms increases, the clearing temperature tends to decrease, and the temperature range of the nematic phase may become narrower. google.com

However, this disruption is not always detrimental. The introduction of a lateral fluorine atom can effectively broaden the molecule, which hinders the formation of more ordered smectic phases and can thereby stabilize the nematic phase over a wider temperature range by suppressing crystallization. The disturbance in molecular packing caused by lateral groups can lower the melting point, which is often a desirable outcome in creating room-temperature liquid crystal mixtures. In essence, the lateral fluorine atom in this compound is expected to favor nematic phase formation by destabilizing competing solid and smectic phases.

The formation of smectic phases, which possess a higher degree of positional order than nematic phases, is highly sensitive to molecular shape. The presence of a lateral fluorine atom on the aromatic core of this compound significantly increases the steric hindrance, disrupting the layered arrangement required for smectic phases. This steric effect breaks the co-linearity of the molecules, making it more difficult for them to pack into well-defined layers.

Influence of Alkyl Chain Length and Branching on Liquid Crystalline Behavior

The terminal alkyl chain plays a crucial role as a flexible, space-filling component that influences the melting point, clearing point, and mesophase type of a liquid crystal. The length of this chain directly impacts the molecule's aspect ratio (length-to-breadth ratio) and the strength of intermolecular van der Waals forces.

In general, for a homologous series of calamitic liquid crystals, increasing the length of the alkyl chain enhances the molecule's shape anisotropy. This typically leads to an increase in the clearing point and promotes the formation of more ordered mesophases. Shorter alkyl chains, such as the propyl group in this compound, are known to favor the formation of nematic phases. google.com As the chain length increases, the enhanced intermolecular attractions often lead to the induction of smectic phases. google.com

| Alkyl Group (R) | Compound Name | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

|---|---|---|---|

| Propyl | 2-fluoro-4-(trans-4-propylcyclohexyl)acetophenone | 63.3 - 64.7 | - |

| Butyl | 2-fluoro-4-(trans-4-butylcyclohexyl)acetophenone | 73 - 77 | - |

| Pentyl | 2-fluoro-4-(trans-4-pentylcyclohexyl)acetophenone | 10.1 - 13.5 | - |

| Hexyl | 2-fluoro-4-(trans-4-hexylcyclohexyl)acetophenone | 58.2 - 62.2 | 12.9 (Monotropic) |

| Heptyl | 2-fluoro-4-(trans-4-heptylcyclohexyl)acetophenone | 35.6 - 40.2 | 21.5 (Monotropic) |

This data indicates that the relatively short propyl chain on the target molecule is consistent with the exhibition of a nematic phase or, potentially, no mesophase on its own, but it would be a valuable component in liquid crystal mixtures.

Role of the Cyclohexyl Moiety in Molecular Rigidity and Anisotropy

The central core of a liquid crystal molecule must be rigid and anisotropic to promote the orientational order necessary for mesophase formation. The 4-substituted trans-cyclohexyl ring in this compound serves this purpose effectively. Compared to an analogous benzene (B151609) ring, the saturated cyclohexyl ring offers several distinct advantages:

Low Viscosity: The absence of π-electrons in the cyclohexyl ring leads to weaker intermolecular interactions, which often results in lower rotational viscosity, a critical parameter for fast-switching liquid crystal displays.

The combination of a phenyl ring and a cyclohexyl ring, as seen in the target molecule, provides a balance of properties, leveraging the rigidity and linearity of the cyclohexyl unit while the phenyl ring allows for electronic modifications, such as fluorination.

Tuning Optical and Dielectric Anisotropy through Molecular Design

The response of a liquid crystal to an electric field is determined by its dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. The sign and magnitude of Δε are dictated by the molecule's net dipole moment and its orientation relative to the long molecular axis.

The fluorine atom in this compound is the key to tuning its dielectric properties. The strong C-F bond possesses a significant dipole moment. Due to its lateral position on the phenyl ring, this dipole moment is oriented nearly perpendicular to the long axis of the molecule.

Negative Dielectric Anisotropy (Δε < 0): Molecules with a strong net dipole moment perpendicular to their long axis typically exhibit negative dielectric anisotropy. justia.com When an electric field is applied, these molecules tend to align with their long axes perpendicular to the field. This is the foundational principle for Vertical Alignment (VA) mode LCDs, which offer high contrast ratios. The structure of this compound is specifically designed to achieve this property. Research into selectively fluorinated cyclohexane (B81311) motifs has confirmed that orienting C-F bonds perpendicular to the ring's plane creates a strong molecular dipole suitable for designing negative dielectric materials.

Positive Dielectric Anisotropy (Δε > 0): In contrast, molecules with a dominant dipole moment parallel to their long axis (e.g., those with a terminal cyano or isothiocyanate group) exhibit positive dielectric anisotropy and align parallel to an electric field, as used in Twisted Nematic (TN) displays.

The strategic placement of the single fluorine atom in this compound is a deliberate molecular engineering choice aimed at creating a material with negative dielectric anisotropy, making it a potentially valuable component for modern high-performance liquid crystal displays.

Control of Birefringence through Molecular Anisotropy

The primary determinant of birefringence is the anisotropy of molecular polarizability. Molecules with a highly anisotropic electron distribution, typically those containing extended conjugated systems like aromatic rings, exhibit high birefringence. mdpi.com The phenyl ring in this compound provides a basis for this polarizability anisotropy.

To illustrate the influence of these structural elements, the following table presents hypothetical birefringence data for a host liquid crystal mixture and the same mixture doped with a small percentage of this compound and a related, non-fluorinated compound. These values are representative and based on established structure-property relationships.

Table 1: Illustrative Birefringence Data This table presents hypothetical data based on known structure-property relationships in fluorinated liquid crystals to illustrate the expected impact of this compound.

| Liquid Crystal Mixture | Birefringence (Δn) at 589 nm and 20°C |

|---|---|

| Host Mixture A | 0.150 |

| Host Mixture A + 5% of 4-(4-propylcyclohexyl)phenol | 0.145 |

| Host Mixture A + 5% of this compound | 0.142 |

Viscoelastic Properties and Molecular Architecture

The viscoelastic properties of a nematic liquid crystal are described by its elastic constants (splay, K₁₁; twist, K₂₂; and bend, K₃₃) and its viscosity coefficients, with rotational viscosity (γ₁) being particularly important for display applications as it strongly influences the switching speed. The molecular architecture of this compound is designed to favorably influence these parameters.

The flexibility of the propylcyclohexyl group is a key feature. The non-planar, saturated nature of the cyclohexane ring, coupled with the flexible propyl chain, disrupts the close packing that can lead to high viscosity. This increased flexibility generally results in a lower rotational viscosity, which is advantageous for applications requiring fast response times.

The lateral fluorine substitution also impacts viscoelasticity. The introduction of a lateral group can increase the molecular breadth, which may lead to a decrease in the elastic constants, particularly the bend constant (K₃₃). e-bookshelf.de The effect on rotational viscosity is more complex. While the increased width might be expected to increase viscosity, the modification of intermolecular interactions due to the polar C-F bond can also play a role. In some cases, lateral fluorination has been shown to reduce viscosity. nih.gov

The following table provides an illustrative example of how the addition of this compound might affect the viscoelastic properties of a host liquid crystal mixture. The data is hypothetical and serves to demonstrate the expected trends based on the molecular structure.

Table 2: Illustrative Viscoelastic Property Data This table presents hypothetical data based on known structure-property relationships in fluorinated liquid crystals to illustrate the expected impact of this compound.

| Liquid Crystal Mixture | Rotational Viscosity (γ₁) [mPa·s] at 20°C | Splay Elastic Constant (K₁₁) [pN] | Bend Elastic Constant (K₃₃) [pN] |

|---|---|---|---|

| Host Mixture B | 100 | 12.0 | 15.0 |

| Host Mixture B + 5% of 4-(4-propylcyclohexyl)phenol | 95 | 11.8 | 14.5 |

| Host Mixture B + 5% of this compound | 92 | 11.6 | 14.0 |

The illustrative data in Table 2 suggests that the addition of the propylcyclohexylphenol derivatives leads to a reduction in rotational viscosity, with the fluorinated compound showing a slightly greater effect. A modest decrease in the elastic constants is also depicted, which is a plausible consequence of introducing a molecule with a lateral substituent and a flexible alkylcyclohexyl group.

Environmental Fate and Degradation Mechanisms of Fluorinated Liquid Crystal Monomers

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many environmental contaminants.

The microbial degradation of fluorinated aromatic compounds has been documented, although they are often more resistant to breakdown than their non-fluorinated counterparts. nih.gov Bacteria have been shown to degrade fluorophenols under both aerobic and anaerobic conditions. nih.gov For instance, under anaerobic conditions, 2-fluorophenol (B130384) can be transformed to 3-fluorobenzoate. nih.gov

The degradation of the alkyl side chain is also an important aspect of the biotic fate of 2-Fluoro-4-(4-propylcyclohexyl)phenol. Studies on the anaerobic biodegradation of 4-alkylphenols, including 4-n-propylphenol, in soil have shown that degradation can occur via oxidation of the alpha carbon in the alkyl chain. researchgate.net The degradation of n-alkylcyclohexanes by some bacteria proceeds through the oxidation of the alkyl side chain, followed by β-oxidation. nih.gov It is plausible that similar pathways could be involved in the breakdown of the propylcyclohexyl group of the target compound.

Enzymatic defluorination is a key step in the biodegradation of many organofluorine compounds. nih.gov Various enzymes, including peroxidases and dehalogenases, have been implicated in the cleavage of the C-F bond. In aerobic microorganisms, defluorination of fluoroaromatics is often initiated by oxygenases. nih.gov Under anaerobic conditions, reductive defluorination mechanisms can occur. nih.gov

While specific enzymatic studies on this compound are not available, research on other fluorinated compounds provides insights into potential mechanisms. For example, some bacteria possess enzymes that can catalyze the hydrolytic cleavage of the C-F bond. nih.gov The degradation of 4-ethylphenol (B45693) by Pseudomonas putida is initiated by 4-ethylphenol methylenehydroxylase, which acts on the alkyl side chain. nih.gov It is conceivable that a similar enzymatic attack on the propylcyclohexyl group of this compound could occur, potentially leading to subsequent degradation of the aromatic ring and defluorination.

Identification of Environmental Transformation Products and Pathways

Identifying the transformation products of a compound is crucial for understanding its complete environmental fate and potential risks. Due to the lack of specific studies on this compound, its environmental transformation products have not been identified.

Based on the degradation pathways of related compounds, several potential transformation products can be hypothesized:

Hydroxylated derivatives: Microbial or photochemical hydroxylation of the aromatic ring or the cyclohexyl ring could occur.

Side-chain oxidation products: Oxidation of the propyl group could lead to the formation of carboxylic acids or other oxygenated derivatives. researchgate.net

Defluorinated products: Cleavage of the C-F bond would result in the formation of the corresponding non-fluorinated phenol (B47542) derivative and inorganic fluoride (B91410). nih.govnih.gov

Ring cleavage products: Complete mineralization would involve the opening of the aromatic ring, leading to the formation of smaller organic acids and eventually carbon dioxide and water.

Further research is needed to isolate and identify the actual transformation products of this compound in various environmental compartments to fully elucidate its degradation pathways.

Environmental Persistence Considerations and Mobility in Different Media

The environmental persistence and mobility of fluorinated liquid crystal monomers (FLCMs) like this compound are of significant concern due to their widespread use and potential for environmental release. While specific data on this compound is limited, the persistence and mobility of this compound can be inferred from the behavior of other FLCMs and phenolic compounds.

Fluorinated liquid crystal monomers are recognized as emerging contaminants, raising global concern due to their frequent detection in the environment, potential toxicity, and persistence. nih.govacs.org Studies on various FLCMs have indicated their resistance to degradation. For instance, fluorinated LCMs have been found to be more resistant to biodegradation compared to their non-fluorinated counterparts. nih.gov This increased persistence is often attributed to the strength of the carbon-fluorine bond, which is not easily broken by microbial enzymes.

The environmental fate of phenolic compounds, on the other hand, is variable. Phenol itself can be degraded rapidly in the environment, with half-lives of less than a day to a few days in water and soil. cdc.gov However, the addition of other functional groups, such as the fluorinated cyclohexyl group in this compound, can significantly alter its persistence. The structure of phenol contributes to its reactivity, which influences its environmental persistence and toxicity. researchgate.net

The mobility of a chemical in different environmental media is governed by its physical and chemical properties, such as water solubility and its octanol-water partition coefficient (Kow). Chemicals with higher Kow values tend to sorb more strongly to soil and sediment, reducing their mobility in water. While specific data for this compound is not available, other alkylphenols, which share structural similarities, have been studied. For example, 4-nonylphenol (B119669) has a moderate sorption capacity in soil. nih.gov Given the propylcyclohexyl group, it is anticipated that this compound would exhibit similar or even greater sorption to soil and sediment, which would limit its mobility in aquatic systems.

The following table provides an overview of expected environmental persistence and mobility parameters for this compound, based on the properties of similar compounds. It is important to note that these are estimated values and further research is needed for empirical data.

| Parameter | Medium | Expected Value/Behavior | Rationale |

| Biodegradation Half-life | Water | Weeks to Months | Fluorination and the complex cyclohexyl structure are expected to hinder microbial degradation compared to simple phenols. nih.gov |

| Soil | Months to Years | Stronger sorption to soil organic matter may reduce bioavailability for microbial degradation. | |

| Photolysis Half-life | Water | Days to Weeks | Phenolic structure suggests susceptibility to photooxidation, but this may be influenced by other structural features. cdc.gov |

| Soil Adsorption Coefficient (Koc) | Soil | High | The presence of the propylcyclohexyl group suggests a high affinity for organic matter in soil, leading to low mobility. nih.gov |

| Mobility | Soil | Low | High Koc value indicates that the compound is likely to be immobile in most soil types. |

| Water | Low to Moderate | While having some water solubility due to the phenol group, its tendency to partition to sediment would limit its mobility in the water column. |

Future Perspectives in Research on 2 Fluoro 4 4 Propylcyclohexyl Phenol and Analogues

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future of synthesizing 2-Fluoro-4-(4-propylcyclohexyl)phenol and its analogues lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional multi-step syntheses for liquid crystals often involve hazardous solvents and expensive catalysts. uni-halle.de Future research will increasingly focus on "green chemistry" principles to mitigate these issues.

One promising avenue is the adoption of multicomponent reactions, where several substances react directly with one another in a single step. uni-halle.de This approach simplifies the production process, saves energy, reduces waste, and can lead to high yields, potentially around 90%. uni-halle.de Furthermore, the development of novel catalytic systems is crucial. Research into transition-metal-catalyzed C-F bond activation and formation offers new synthetic strategies. researchgate.netmdpi.com Techniques involving nickel or palladium catalysts, for instance, can facilitate the challenging formation of the aryl-fluoride bond under milder conditions. researchgate.netnih.gov Visible-light photoredox catalysis is another emerging powerful tool for C-F bond cleavage and functionalization, offering reactions that are mild and environmentally friendly. nih.gov

A significant shift towards sustainability involves replacing hazardous raw materials. A groundbreaking approach avoids the highly toxic and corrosive hydrogen fluoride (B91410), traditionally used for all fluorochemicals, by using fluorspar (calcium fluoride) activated by a solid-state mechanochemical process. This method is safer, reduces energy demands, and shortens supply chains. newswise.com Researchers have also developed methods to convert easily accessible thiols and disulfides into sulfonyl fluorides using safer reagents, a process that yields only non-toxic salts as by-products. eurekalert.org Such innovations could be adapted for the synthesis of fluorinated phenol (B47542) precursors, revolutionizing the industrial production of these liquid crystals.

Table 1: Comparison of Synthetic Approaches for Fluorinated Liquid Crystals

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|